Cyclohexenyl Nucleoside Precursor: Documented Anti-HIV-1 SAR Entry Point vs. Saturated Analogs Lacking the Pharmacophore
5-Azidocyclohex-3-ene-1-carboxylic acid is the direct precursor to cis-5-(9H-purin-9-yl)-3-cyclohexenyl carbinols—a scaffold that has undergone anti-HIV-1 and cytotoxicity testing, establishing a structure-activity relationship grounded in the cyclohexenyl architecture [1]. In contrast, saturated analogs such as trans-4-azidocyclohexanecarboxylic acid and 3-azidocyclohexane-1-carboxylic acid are primarily deployed as ADC linkers or generic click-chemistry handles and lack any published anti-HIV pharmacophore association .
| Evidence Dimension | Validated pharmacophore entry point for cyclohexenyl-nucleoside synthesis |
|---|---|
| Target Compound Data | Reduction to aminocyclohexenyl-carbinol and coupling to 5-amino-4,6-dichloropyrimidine or 2-amino-4,6-dichloropyrimidine yields 5-pyrimidinyl-3-cyclohexencarbinols [1] |
| Comparator Or Baseline | trans-4-Azidocyclohexanecarboxylic acid (CAS 1931895-14-5): used exclusively as an ADC/click-chemistry linker; no nucleoside pharmacophore reported. 3-Azidocyclohexane-1-carboxylic acid (CAS 1824329-19-2): no published anti-viral SAR data. |
| Quantified Difference | Qualitative presence vs. absence of a documented nucleoside pharmacophore route; no numerical IC₅₀ available for the free acid. |
| Conditions | Synthetic pathway: reduction → coupling → condensation; biological testing in anti-HIV-1 assays (cell-based) [1]. |
Why This Matters
For medicinal chemistry teams advancing cyclohexenyl-nucleoside leads, selecting a saturated azide linker forces abandonment of the only experimentally validated synthetic route to this pharmacophore class, incurring additional months of route revalidation.
- [1] Konkel, M. J.; Vince, R. Synthesis and biological activity of cyclohexenyl nucleosides: cis-5-(9H-purin-9-yl)-3-cyclohexenyl carbinols and their 8-azapurinyl analogs. Nucleosides & Nucleotides 1995, 14 (9-10), 2061-2077. View Source
